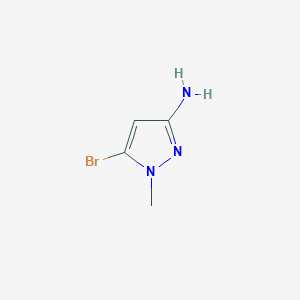
5-Bromo-1-metil-1H-pirazol-3-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-methyl-1H-pyrazol-3-amine, also known as 5-Bromopyrazole or 5-BrMP, is a heterocyclic organic compound that is used in the synthesis of many pharmaceuticals and research chemicals. It is a useful building block for the synthesis of many compounds due to its unique properties. 5-Bromopyrazole has a wide range of applications in pharmaceuticals, biochemistry, and medicinal chemistry, as well as in materials science.
Aplicaciones Científicas De Investigación
Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica de la “5-Bromo-1-metil-1H-pirazol-3-amina”, centrándose en aplicaciones únicas en diversos campos:
Síntesis Orgánica
La this compound es una materia prima e intermediario importante utilizado en la síntesis orgánica. Ha participado en el desarrollo de diversas estrategias sintéticas, incluida la catálisis de metales de transición, las reacciones de fotorreducción y los procesos de una sola etapa y varios componentes. Estos métodos han avanzado significativamente la síntesis y la funcionalización de los derivados de pirazol .
Farmacéuticos
En la investigación farmacéutica, este compuesto sirve como precursor para sintetizar diversas moléculas farmacológicamente activas. Por ejemplo, se ha utilizado en la síntesis de compuestos evaluados para la actividad antioxidante y otros potenciales terapéuticos .
Agroquímicos
El compuesto también encuentra aplicación en la industria agroquímica. Se utiliza como intermediario en la síntesis de productos químicos que protegen los cultivos de plagas y enfermedades, contribuyendo a aumentar la productividad agrícola .
Direcciones Futuras
5-Bromo-1-methyl-1H-pyrazol-3-amine is a key intermediate for synthesizing phosphatidylinositol-3-kinase (PI 3K) inhibitors, which have potential applications in cancer treatment . It can also be used to synthesize a release-activated calcium channel (CARC) inhibitor, which has potential applications in the treatment of rheumatoid arthritis, asthma, allergic reactions, and other inflammatory conditions .
Análisis Bioquímico
Biochemical Properties
5-Bromo-1-methyl-1H-pyrazol-3-amine plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic systems. It interacts with various enzymes and proteins, facilitating the formation of more complex structures. For instance, it is used as a reactant in the synthesis of pyrazolo[1,5-a]pyrimidines, which are important in pharmaceutical applications . The compound’s interactions with enzymes often involve nucleophilic substitution reactions, where the amino group of 5-Bromo-1-methyl-1H-pyrazol-3-amine acts as a nucleophile.
Cellular Effects
5-Bromo-1-methyl-1H-pyrazol-3-amine has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activities and alteration of metabolic pathways. For example, pyrazole derivatives, including 5-Bromo-1-methyl-1H-pyrazol-3-amine, have been shown to inhibit ATP-sensitive potassium channels in cardiac muscle, which can affect heart function .
Molecular Mechanism
The molecular mechanism of 5-Bromo-1-methyl-1H-pyrazol-3-amine involves its interaction with biomolecules through binding interactions and enzyme inhibition. The compound can form hydrogen bonds and other non-covalent interactions with target proteins, leading to changes in their activity. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1-methyl-1H-pyrazol-3-amine can change over time due to its stability and degradation. The compound is relatively stable under inert gas conditions at low temperatures (2–8°C), but it may degrade over time if exposed to air or higher temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
The effects of 5-Bromo-1-methyl-1H-pyrazol-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, high doses of pyrazole derivatives have been associated with respiratory tract irritation and digestive tract issues. It is important to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
5-Bromo-1-methyl-1H-pyrazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and alter metabolite levels. For example, it can participate in the synthesis of more complex heterocyclic compounds, influencing the overall metabolic network .
Transport and Distribution
Within cells and tissues, 5-Bromo-1-methyl-1H-pyrazol-3-amine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 5-Bromo-1-methyl-1H-pyrazol-3-amine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For instance, the compound may be localized to the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects .
Propiedades
IUPAC Name |
5-bromo-1-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-8-3(5)2-4(6)7-8/h2H,1H3,(H2,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJBZKBDWUAWKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70531912 |
Source


|
| Record name | 5-Bromo-1-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70531912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89088-55-1 |
Source


|
| Record name | 5-Bromo-1-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70531912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)
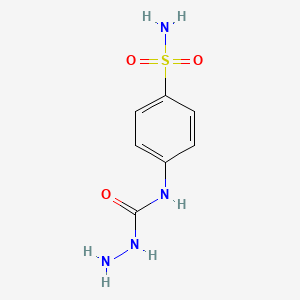
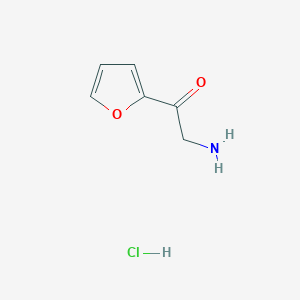
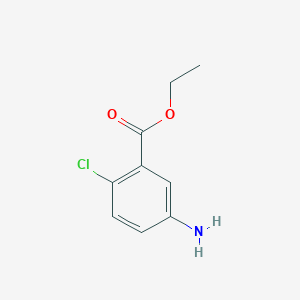
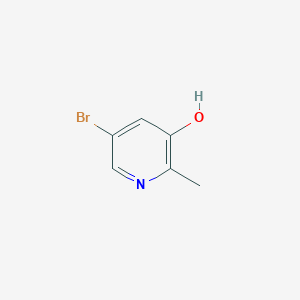



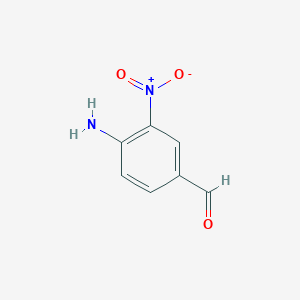




![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1281815.png)